molecular formula C12H16N2O3 B112445 H-D-Ala-phe-OH CAS No. 3061-95-8

H-D-Ala-phe-OH

Cat. No.: B112445
CAS No.: 3061-95-8
M. Wt: 236.27 g/mol
InChI Key: OMNVYXHOSHNURL-UHFFFAOYSA-N
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Description

H-D-Ala-phe-OH is a dipeptide composed of D-alanine and phenylalanine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and peptide-based drug development. The presence of D-alanine, a non-natural amino acid, can impart unique properties to the peptide, such as increased resistance to enzymatic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-phe-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, D-alanine, is attached to the resin through its carboxyl group.

    Deprotection: The amino group of the attached amino acid is deprotected to allow for the coupling of the next amino acid.

    Coupling: The next amino acid, phenylalanine, is activated and coupled to the deprotected amino group of the growing peptide chain.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and reagents is also being explored to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

H-D-Ala-phe-OH can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: Reduction reactions can be used to modify the peptide’s functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the peptide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives with altered chemical properties .

Scientific Research Applications

H-D-Ala-phe-OH has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    H-Ala-phe-OH: A similar dipeptide composed of L-alanine and phenylalanine.

    H-D-Ala-phe-NH2: A dipeptide with an amide group instead of a carboxyl group at the C-terminus.

    H-D-Ala-phe-Lys-OH: A tripeptide with an additional lysine residue.

Uniqueness

H-D-Ala-phe-OH is unique due to the presence of D-alanine, which imparts increased stability and resistance to enzymatic degradation compared to its L-alanine counterpart. This makes it a valuable compound for applications requiring enhanced stability and prolonged activity .

Properties

IUPAC Name

2-(2-aminopropanoylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNVYXHOSHNURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941963
Record name N-(2-Amino-1-hydroxypropylidene)phenylalanine
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URL https://comptox.epa.gov/dashboard/DTXSID40941963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3
Record name Alanylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1999-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-DL-Alanyl-DL-3-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC339933
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 1999-45-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Phenylalanine, N-L-alanyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89630
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Record name N-(2-Amino-1-hydroxypropylidene)phenylalanine
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Record name N-DL-alanyl-DL-3-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.260
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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